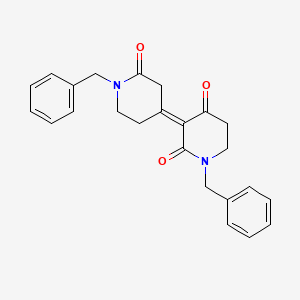

1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione

Description

Properties

IUPAC Name |

(3E)-1-benzyl-3-(1-benzyl-2-oxopiperidin-4-ylidene)piperidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c27-21-12-14-26(17-19-9-5-2-6-10-19)24(29)23(21)20-11-13-25(22(28)15-20)16-18-7-3-1-4-8-18/h1-10H,11-17H2/b23-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXDVIMGGTUSDV-BSYVCWPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CC1=C2C(=O)CCN(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CN(C(=O)C/C1=C/2\C(=O)CCN(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of N-Benzylglycine Ethyl Ester

Benzylamine reacts with 2-haloethyl acetate (e.g., chloroacetate or bromoacetate) in the presence of a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate) and a base (e.g., triethylamine). This step yields N-benzylglycine ethyl ester with high purity (98.2–98.4%).

Reaction Equation :

Step 2: Formation of the Piperidone Core

The ester intermediate undergoes cyclization with 4-haloethyl butyrate (e.g., 4-chlorobutyl acetate) under alkaline conditions (e.g., K₂CO₃) to form a bicyclic intermediate. Subsequent acid hydrolysis (HCl) yields the piperidone hydrochloride.

Optimized Parameters :

Step 3: Adaptation for the Target Compound

To synthesize 1-benzyl-3-(1-benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione, this route would require:

-

Dual alkylation : Introducing a second benzyl group at the 4-position.

-

Oxidation : Converting hydroxyl intermediates to ketones using Swern oxidation or similar methods.

Comparative Analysis of Preparation Methods

*Estimated based on analogous reactions.

Optimization Strategies and Challenges

Stereochemical Control

The E-configuration of the ylidene group is critical for stability. Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP) could enhance enantioselectivity, though this remains unexplored for the target compound.

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone and dione functionalities to alcohols.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Benzyl bromide or benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues with Piperidine-2,4-dione Cores

(a) N-Benzylglutarimide Derivatives

The synthesis of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione from N-benzylglutarimide involves a three-step process, including asymmetric hydrogenation to yield partially or fully reduced products . Compared to the target compound, this derivative replaces the benzylidene group with a pyridone-substituted methylidene moiety.

(b) 1-(3-Chlorobenzyl)piperidine-2,4-dione

This analogue (CAS 845724-14-3) replaces one benzyl group with a 3-chlorobenzyl substituent . The electron-withdrawing chlorine atom enhances electrophilicity at the dione core, which may increase reactivity in nucleophilic environments. Such modifications are critical in optimizing pharmacokinetic properties like metabolic stability.

(c) Spiro[piperidine-4,2'-quinoline] Derivatives

Compounds like 1-benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] share the benzyl-piperidine motif but incorporate a spiro-quinoline system .

Analogues with Alternative Dione Scaffolds

(a) Thiazolidine-2,4-diones

Thiazolidine-2,4-dione derivatives (e.g., Rosiglitazone analogues) are antidiabetic agents targeting PPAR-γ. Modifications at the C-5 position of the dione ring improve safety profiles while retaining activity . Unlike the target compound, the thiazolidine ring introduces sulfur, altering electronic distribution and hydrogen-bonding interactions.

(b) Imidazolidine-2,4-diones

(Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione derivatives exhibit strong UV absorption due to extended conjugation, outperforming benzylidene analogues in molar absorption coefficients . The target compound’s piperidine-dione core lacks this conjugation, limiting its utility as a UV filter but suggesting distinct biological applications.

(c) Chroman-2,4-diones

Compounds like 3-(1-benzylaminoethylidene)-chroman-2,4-dione feature a fused benzene ring instead of a piperidine system . Chroman-diones exhibit planar geometries, enhancing π-π stacking interactions, whereas the target compound’s bicyclic structure may favor hydrophobic binding pockets.

Biological Activity

1-benzyl-3-(1-benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C23H26N2O2

- Molecular Weight : 362.46 g/mol

- IUPAC Name : this compound

The compound features a piperidine core with multiple functional groups that contribute to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting cancer cell proliferation. In studies involving FaDu hypopharyngeal tumor cells, it induced apoptosis more effectively than the reference drug bleomycin .

- It operates through the modulation of key signaling pathways involved in cancer progression, particularly by inhibiting IKKβ, which plays a crucial role in NF-kB activation .

-

Neuroprotective Effects :

- Preliminary studies suggest potential benefits in treating neurodegenerative diseases such as Alzheimer’s. The compound has been observed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline .

- Its antioxidant properties may also contribute to neuroprotection by reducing oxidative stress in neuronal cells .

Biological Activity Data

Case Studies

Several case studies have highlighted the compound's potential:

- Case Study on Cancer Therapy :

- Case Study on Neurodegenerative Disease :

Q & A

Q. What factorial design approaches optimize multi-step synthesis?

- Methodology :

- Response Surface Methodology (RSM) : Vary factors like temperature, solvent ratio, and catalyst loading to maximize yield .

- Taguchi arrays : Identify critical parameters (e.g., reaction time) using orthogonal arrays, minimizing experimental runs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.